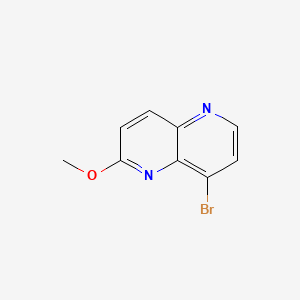
8-Bromo-2-methoxy-1,5-naphthyridine
Vue d'ensemble
Description
8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 2nd position on the naphthyridine ring. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.07 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mécanisme D'action
Target of Action
1,5-naphthyridines, the class of compounds to which it belongs, are known to exhibit a variety of biological activities
Mode of Action
It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the target molecules.
Biochemical Pathways
1,5-naphthyridines are known to interact with various biochemical pathways due to their reactivity with electrophilic or nucleophilic reagents . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Some 1,5-naphthyridines have been found to exhibit a variety of biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Méthodes De Préparation
The synthesis of 8-Bromo-2-methoxy-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-1,5-naphthyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position .
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
8-Bromo-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding naphthyridine N-oxides.
Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-methoxy-8-phenyl-1,5-naphthyridine .
Applications De Recherche Scientifique
8-Bromo-2-methoxy-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Comparaison Avec Des Composés Similaires
8-Bromo-2-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: This compound has an additional fluorine atom at the 7th position, which can alter its chemical reactivity and biological activity.
2-Methoxy-1,5-naphthyridine: Lacking the bromine atom, this compound may have different reactivity and applications compared to its brominated counterpart.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various scientific research areas.
Propriétés
IUPAC Name |
8-bromo-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQMRRPAOIGXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697846 | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881658-92-0 | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
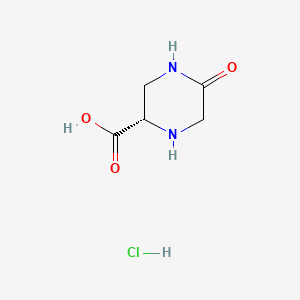
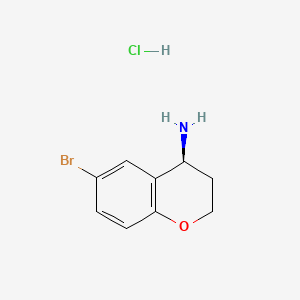
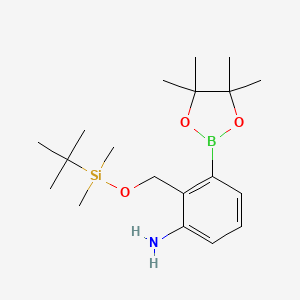
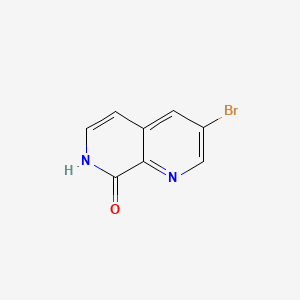
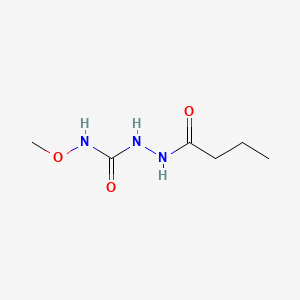
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
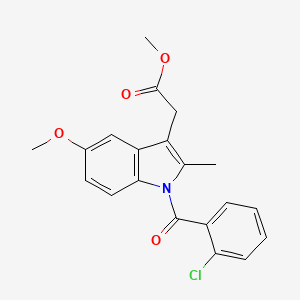
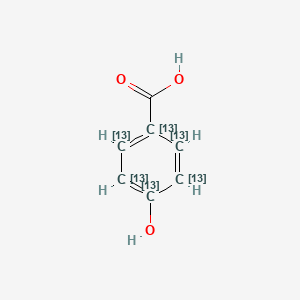



![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)


